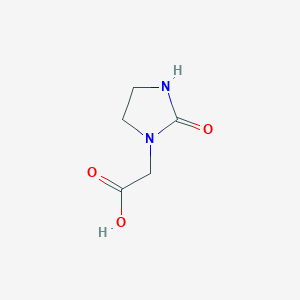

2-(2-oxoimidazolidin-1-yl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWJUIPAYPCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360682 | |

| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87219-22-5 | |

| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-oxoimidazolidin-1-yl)acetic acid (CAS 87219-22-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and mechanism of action for 2-(2-oxoimidazolidin-1-yl)acetic acid (CAS 87219-22-5) is limited. This guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol based on related compounds, and an analysis of the biological activities of structurally similar imidazolidinone derivatives to inform potential research directions.

Core Compound Properties

This compound is a heterocyclic compound featuring a central imidazolidinone ring substituted with an acetic acid group. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 87219-22-5 | - |

| Molecular Formula | C₅H₈N₂O₃ | [1][2] |

| Molecular Weight | 144.13 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CN(C(=O)N1)CC(=O)O | [2] |

| Predicted XlogP | -1.1 | [2] |

Synthesis and Characterization

Putative Experimental Protocol: Synthesis

This proposed protocol is based on general synthetic strategies for related imidazolidinone compounds and would require optimization.

Materials:

-

Ethylenediamine

-

Urea

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Synthesis of 2-Imidazolidinone: A mixture of ethylenediamine and urea is heated to initiate cyclization, forming 2-imidazolidinone. The crude product is then purified, for example, by recrystallization.

-

N-Alkylation: The synthesized 2-imidazolidinone is deprotonated using a suitable base, such as sodium ethoxide in ethanol, to form the corresponding anion.

-

Reaction with Ethyl Chloroacetate: Ethyl chloroacetate is added to the solution of the deprotonated 2-imidazolidinone. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). This step results in the formation of ethyl 2-(2-oxoimidazolidin-1-yl)acetate.

-

Purification of the Ester: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude ester is purified using column chromatography.

-

Hydrolysis to the Carboxylic Acid: The purified ethyl 2-(2-oxoimidazolidin-1-yl)acetate is subjected to acidic hydrolysis (e.g., by refluxing with aqueous hydrochloric acid).

-

Isolation and Purification of the Final Product: After hydrolysis, the reaction mixture is cooled, and the product, this compound, is isolated by filtration or extraction and purified by recrystallization.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the characteristic protons and carbons of the imidazolidinone ring and the acetic acid moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O (amide and carboxylic acid), N-H, and O-H functional groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

Potential Biological Activities (Based on Derivatives)

Direct biological activity data for this compound is not available in the public domain. However, the imidazolidinone scaffold is a common motif in a variety of biologically active molecules. Research on derivatives suggests potential therapeutic applications.

Table of Biological Activities of Imidazolidinone Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference |

| Substituted Imidazolidines | Anti-inflammatory, Analgesic | Derivatives have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs) with possible cyclooxygenase-2 (COX-2) inhibition. | [3] |

| Imidazolidine-2,4-dione derivatives | Antimicrobial | Some derivatives have demonstrated in vitro activity against various bacterial and fungal strains. | [3] |

| 2-Oxoimidazolidine derivatives | Angiotensin-Converting Enzyme (ACE) Inhibition | Certain optically active derivatives have been patented for their ACE inhibitory activity, suggesting potential as hypotensive agents. | [4] |

| Imidazolidine-2-thione derivatives | Anticancer (cytotoxicity) | Some di-acylthiourea derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, though the tested compounds were inactive. | [5] |

Experimental Workflows and Signaling Pathways

Due to the lack of specific biological data for this compound, the following diagrams represent generalized workflows for the synthesis and potential biological screening of such a compound, based on the activities of its derivatives.

Synthesis and Characterization Workflow

Caption: Generalized workflow for the synthesis and characterization of this compound.

Biological Screening Workflow (Hypothetical)

References

Spectroscopic Profile of 2-(2-oxoimidazolidin-1-yl)acetic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.3 - 3.5 | Triplet | 2H | -N-CH₂-CH₂-N- |

| ~3.6 - 3.8 | Triplet | 2H | -N-CH₂-CH₂-N- |

| ~4.1 | Singlet | 2H | -N-CH₂-COOH |

| ~10 - 12 | Broad Singlet | 1H | -COOH |

| ~6.5 - 7.5 | Broad Singlet | 1H | -NH- |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~40 - 45 | -N-CH₂-CH₂-N- |

| ~48 - 52 | -N-CH₂-COOH |

| ~160 - 165 | C=O (imidazolidinone) |

| ~170 - 175 | C=O (carboxylic acid) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Medium | N-H stretch (imidazolidinone) |

| 1750 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1700 - 1650 | Strong | C=O stretch (amide, imidazolidinone) |

| 1450 - 1350 | Medium | C-N stretch |

| 1300 - 1200 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry Data [1]

| Adduct | m/z |

| [M+H]⁺ | 145.0608 |

| [M+Na]⁺ | 167.0427 |

| [M-H]⁻ | 143.0462 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer and ionize it using an appropriate technique, such as Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions based on their mass-to-charge (m/z) ratio.

-

Data Interpretation: Identify the molecular ion peak and any significant fragment ions to confirm the molecular weight and gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

Synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid from glycine and bromoacetic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a plausible synthetic route for 2-(2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences from readily available starting materials, glycine and bromoacetic acid, and proceeds through a two-step sequence involving the formation of a key intermediate, N-(2-aminoethyl)glycine, followed by cyclization to yield the target molecule. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis and further investigation of this compound.

Synthetic Strategy

The synthesis of this compound from glycine and bromoacetic acid is proposed to proceed via a two-step pathway. The initial step involves the synthesis of the intermediate N-(2-aminoethyl)glycine. Subsequently, this intermediate undergoes cyclization with urea to form the desired 2-oxoimidazolidin-1-yl)acetic acid.

Step 1: Synthesis of N-(2-aminoethyl)glycine

In this step, ethylenediamine is reacted with a haloacetic acid (such as chloroacetic acid or bromoacetic acid) to yield N-(2-aminoethyl)glycine. The reaction is a nucleophilic substitution where the primary amine of ethylenediamine attacks the electrophilic carbon of the haloacetic acid.

Step 2: Cyclization with Urea

The synthesized N-(2-aminoethyl)glycine, which contains a 1,2-diamine moiety, is then cyclized with urea. This reaction forms the stable five-membered imidazolidin-2-one ring, yielding the final product, this compound. This method is analogous to the industrial synthesis of ethyleneurea from ethylenediamine and urea.

Experimental Protocols

Step 1: Synthesis of N-(2-aminoethyl)glycine from Ethylenediamine and Chloroacetic Acid

This protocol is adapted from general procedures for the N-alkylation of amines with chloroacetic acid.

Materials:

-

Ethylenediamine

-

Chloroacetic acid

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Ethanol (ice-cold)

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 mol) in deionized water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of chloroacetic acid (1.0 mol) in deionized water dropwise to the stirred ethylenediamine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the concentrated residue, add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2. This will precipitate the hydrochloride salt of the product.

-

Collect the precipitate by filtration and wash it with ice-cold ethanol, followed by acetone.

-

The crude N-(2-aminoethyl)glycine hydrochloride can be recrystallized from a mixture of water and ethanol to yield the pure product.

Step 2: Synthesis of this compound from N-(2-aminoethyl)glycine and Urea

This protocol is adapted from the established synthesis of ethyleneurea.[1][2][3]

Materials:

-

N-(2-aminoethyl)glycine hydrochloride

-

Urea

-

Deionized water

-

Sodium hydroxide (for neutralization)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve N-(2-aminoethyl)glycine hydrochloride (1.0 mol) in deionized water.

-

Neutralize the solution by the careful addition of a sodium hydroxide solution to free the N-(2-aminoethyl)glycine base.

-

Add urea (1.0 mol) to the solution.

-

Heat the mixture to reflux. During reflux, ammonia gas will be evolved. The reaction can be monitored by testing the evolved gas with moist pH paper.

-

Continue refluxing until the evolution of ammonia ceases, typically for 2-4 hours. The presence of water acts as a moderator for the reaction.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate upon cooling. If not, the solution can be concentrated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold water.

-

The crude product can be recrystallized from hot water or a water/ethanol mixture to obtain high-purity this compound.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis.

| Step | Reaction | Reactants | Product | Expected Yield (%) | Reference |

| 1 | N-Alkylation | Ethylenediamine, Chloroacetic Acid | N-(2-aminoethyl)glycine | 60-70 (Estimated) | Based on similar N-alkylation reactions |

| 2 | Cyclization | N-(2-aminoethyl)glycine, Urea | This compound | 90-98 | [1] |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

References

In-depth Technical Guide on the Synthesis and Characterization of N-(2-carboxyacetyl)glycine and its Potential Anhydride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks direct and detailed information on a compound specifically named "N-(2-carboxyacetyl)glycine anhydride." The synthesis and characterization data for this exact molecule are not well-documented. This guide, therefore, focuses on the synthesis and properties of the parent compound, N-(2-carboxyacetyl)glycine (more commonly known as N-malonylglycine), and discusses the theoretical pathways to its potential anhydride forms based on established chemical principles.

Introduction

N-acylated amino acids are a crucial class of molecules in biochemistry and pharmaceutical sciences. They serve as metabolic intermediates, building blocks for peptides, and pharmacologically active agents. N-(2-carboxyacetyl)glycine, or N-malonylglycine, is a dicarboxylic acid derivative of glycine. Its structure presents interesting possibilities for further chemical modification, including the formation of cyclic or linear anhydrides, which could serve as reactive intermediates in organic synthesis. This document provides a comprehensive overview of the plausible synthetic routes and characterization techniques for N-malonylglycine and its theoretical anhydride derivatives.

Synthesis of N-(2-carboxyacetyl)glycine (N-malonylglycine)

The synthesis of N-malonylglycine can be approached through the acylation of glycine with a suitable malonylating agent. A common and effective method involves the use of Meldrum's acid or a malonyl dichloride derivative under controlled conditions.

Experimental Protocol: Synthesis via Malonyl Dichloride

This protocol outlines a representative procedure for the synthesis of N-malonylglycine using malonyl dichloride.

Materials:

-

Glycine

-

Malonyl dichloride

-

Anhydrous, non-protic solvent (e.g., Dioxane, Tetrahydrofuran)

-

Aqueous base solution (e.g., Sodium bicarbonate, Sodium hydroxide)

-

Hydrochloric acid (for acidification)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution of Glycine: Suspend glycine (1.0 equivalent) in an anhydrous, non-protic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Addition of Malonyl Dichloride: Slowly add malonyl dichloride (1.1 equivalents) dropwise to the cooled suspension while stirring vigorously. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid chloride and hydrochloric acid byproduct.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid. The desired N-malonylglycine should precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the crude product under vacuum.

-

If necessary, recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-(2-carboxyacetyl)glycine.

-

Synthesis Pathway

Caption: Synthesis of N-(2-carboxyacetyl)glycine.

Potential Synthesis of N-(2-carboxyacetyl)glycine Anhydride

The formation of an anhydride from N-(2-carboxyacetyl)glycine could theoretically proceed via an intramolecular cyclization to form a cyclic anhydride, specifically a derivative of 1,3-oxazinane-2,4-dione. This would require a dehydration reaction.

Theoretical Experimental Protocol: Intramolecular Cyclization

Materials:

-

N-(2-carboxyacetyl)glycine

-

Dehydrating agent (e.g., Acetic anhydride, Trifluoroacetic anhydride, or Dicyclohexylcarbodiimide (DCC))

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Dissolution: Dissolve N-(2-carboxyacetyl)glycine (1.0 equivalent) in an anhydrous solvent under an inert atmosphere.

-

Addition of Dehydrating Agent: Add the dehydrating agent (e.g., acetic anhydride, 1.2 equivalents) to the solution. If using a solid reagent like DCC, it should be added portion-wise.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by observing the disappearance of the starting material and the formation of a new product spot by TLC.

-

Work-up and Isolation: The work-up procedure will depend on the dehydrating agent used.

-

If acetic anhydride is used, the excess reagent and acetic acid byproduct can be removed under reduced pressure.

-

If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Theoretical Cyclization Pathway

Caption: Theoretical cyclization to the anhydride.

Characterization Data

As direct experimental data for N-(2-carboxyacetyl)glycine anhydride is unavailable, the following tables summarize the expected and known characterization data for the parent compound, N-(2-carboxyacetyl)glycine, and the predicted shifts for its cyclic anhydride.

Quantitative Data Summary

| Parameter | N-(2-carboxyacetyl)glycine (Expected) | N-(2-carboxyacetyl)glycine Anhydride (Predicted) |

| Molecular Formula | C5H7NO5 | C5H5NO4 |

| Molecular Weight | 161.11 g/mol | 143.09 g/mol |

| Melting Point | Expected to be a solid with a defined melting point | Expected to be a solid, likely with a different melting point than the parent acid |

| Solubility | Soluble in polar solvents like water, methanol | Likely soluble in aprotic organic solvents |

Spectroscopic Data

| Technique | N-(2-carboxyacetyl)glycine (Expected Features) | N-(2-carboxyacetyl)glycine Anhydride (Predicted Features) |

| ¹H NMR | - Signal for the glycine α-protons (~4.0 ppm, doublet) - Signal for the malonyl CH₂ protons (~3.4 ppm, singlet) - Broad signals for the two COOH protons (>10 ppm) - Signal for the NH proton (~8.5 ppm, triplet) | - Shifted signals for the glycine α-protons and malonyl CH₂ protons due to the rigid cyclic structure. - Absence of the broad COOH proton signals. |

| ¹³C NMR | - Signals for two distinct carboxyl carbons (~170-175 ppm) - Signal for the amide carbonyl carbon (~168 ppm) - Signals for the glycine α-carbon (~42 ppm) and malonyl CH₂ carbon (~45 ppm) | - Shifted signals for the two anhydride carbonyl carbons (~160-170 ppm). - Other carbon signals will also show a shift. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹) - C=O stretch from the carboxylic acids (~1700-1730 cm⁻¹) - Amide I band (C=O stretch) (~1650 cm⁻¹) - N-H stretch (~3300 cm⁻¹) | - Disappearance of the broad O-H stretch. - Appearance of two characteristic anhydride C=O stretching bands (symmetric and asymmetric) in the region of 1750-1850 cm⁻¹.[1] - Shift in the amide I band. |

| Mass Spectrometry | - [M+H]⁺ at m/z 162.03 - [M-H]⁻ at m/z 160.02 | - [M+H]⁺ at m/z 144.02 - Characteristic fragmentation pattern involving the loss of CO and CO₂. |

Conclusion

While a dedicated body of literature for "N-(2-carboxyacetyl)glycine anhydride" is not readily accessible, this guide provides a scientifically grounded framework for its synthesis and characterization based on the properties of its parent molecule, N-malonylglycine, and established principles of organic chemistry. The proposed synthetic routes are robust and adaptable, and the predicted characterization data offer a clear roadmap for identifying these compounds in a laboratory setting. Further research is warranted to explore the synthesis, stability, and potential applications of these intriguing glycine derivatives. Researchers and drug development professionals can use this guide as a starting point for their investigations into this and similar classes of compounds.

References

Physical and chemical properties of 2-(2-oxoimidazolidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its identity, predicted properties, and safety information, alongside a discussion of synthetic approaches and the biological context of related compounds.

Chemical Identity and Physical Properties

This compound, also known as N-carboxymethyl-2-imidazolidinone, is a derivative of imidazolidin-2-one, a five-membered cyclic urea.[1] Its core structure is a common motif in a variety of biologically active molecules.[2][3][4]

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | (2-Oxo-imidazolidin-1-yl)-acetic acid, N-Carboxymethyl-2-imidazolidinone | N/A |

| CAS Number | 87219-22-5 | [5] |

| Molecular Formula | C₅H₈N₂O₃ | N/A |

| Molecular Weight | 144.13 g/mol | N/A |

| Predicted XlogP | -1.1 | N/A |

| Predicted Melting Point | Not Available | N/A |

| Predicted Boiling Point | Not Available | N/A |

| Predicted Solubility | Not Available | N/A |

| Predicted pKa | Not Available | N/A |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed journals. However, the synthesis of related N-substituted imidazolidin-2-ones and analogous acetic acid derivatives has been described, offering potential synthetic routes.

A plausible synthetic approach could involve the N-alkylation of 2-imidazolidinone with a haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. This general strategy is commonly employed for the synthesis of N-substituted heterocyclic acetic acids.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations (Based on Analogous Syntheses):

-

N-Alkylation: 2-Imidazolidinone would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The resulting anion would then be reacted with an ethyl or tert-butyl haloacetate (e.g., ethyl bromoacetate). The reaction progress would typically be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched with water and the product extracted with an organic solvent. The crude ester would then be purified using column chromatography.

-

Hydrolysis: The purified ester would be subjected to acidic or basic hydrolysis. Acidic hydrolysis is often carried out with hydrochloric acid in an aqueous or alcoholic solution, while basic hydrolysis typically uses sodium or lithium hydroxide.

-

Final Product Isolation: After hydrolysis, the reaction mixture would be neutralized to precipitate the carboxylic acid, which would then be collected by filtration, washed, and dried. Recrystallization from a suitable solvent system would be performed for further purification.

Characterization: The final product would be characterized by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl of the urea and the carboxylic acid.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not extensively reported in the available literature. However, the imidazolidinone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery.

Derivatives of imidazolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial Activity: Various substituted imidazolidinones have been synthesized and evaluated for their antibacterial and antifungal properties.[6]

-

Anticancer Activity: Some imidazolidine-2-thione derivatives have been investigated for their cytotoxic effects on cancer cell lines.[2]

-

Antiviral Activity: The imidazolidinone core is found in compounds with potential antiviral applications.[3]

-

Enzyme Inhibition: Substituted imidazolidinones have been explored as inhibitors of various enzymes.

The acetic acid moiety can also contribute to the biological profile of a molecule, potentially influencing its solubility, pharmacokinetic properties, and interaction with biological targets.

Illustrative Signaling Pathway Involvement of a Hypothetical Drug Target:

Should this compound or its derivatives be found to interact with a specific cellular target, for instance, a kinase involved in a cancer signaling pathway, the mechanism could be visualized as follows:

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Safety Information

General Laboratory Safety Precautions:

When handling this compound or similar compounds, standard laboratory safety practices should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data on its physical properties and biological activities are limited in the public domain, its structural relationship to a wide range of pharmacologically active imidazolidinone derivatives suggests its value as a scaffold for further investigation. The synthetic strategies outlined, based on analogous compounds, provide a foundation for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound.

References

- 1. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]

- 2. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2-OXO-IMIDAZOLIDIN-1-YL)-ACETIC ACID | 87219-22-5 [chemicalbook.com]

- 6. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

- 7. aksci.com [aksci.com]

Crystal Structure of 2-(2-oxoimidazolidin-1-yl)acetic acid Derivatives: A Methodological and Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required for the structural elucidation of 2-(2-oxoimidazolidin-1-yl)acetic acid derivatives, a class of compounds of interest in medicinal chemistry. Due to the current absence of publicly available crystal structure data for this specific series, this document serves as a practical manual, outlining generalized protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents a framework for structure-activity relationship (SAR) studies, crucial for the rational design of novel therapeutic agents. This guide is intended to equip researchers with the necessary knowledge to pursue the structural characterization of these and other related heterocyclic compounds.

Introduction

The 2-oxoimidazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The incorporation of an acetic acid moiety at the N-1 position introduces a key functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. A thorough understanding of the three-dimensional structure of these derivatives is paramount for elucidating their mechanism of action, optimizing their biological activity, and guiding further drug development efforts.

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and conformational preferences. This detailed structural information is invaluable for understanding intermolecular interactions, which govern crystal packing and can influence physical properties such as solubility and stability.

As of the publication of this guide, a definitive crystal structure for this compound or its direct derivatives has not been reported in publicly accessible databases. Therefore, this document aims to bridge this knowledge gap by providing robust, generalized experimental protocols and a theoretical framework for the crystallographic analysis of this important class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the N-alkylation of a 2-oxoimidazolidinone precursor with a suitable 2-haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The following is a generalized protocol for the synthesis of a generic this compound derivative.

General Experimental Protocol for Synthesis

Materials:

-

2-Oxoimidazolidinone (or a substituted derivative)

-

Ethyl bromoacetate (or other haloacetic acid esters)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Hydrochloric acid (for hydrolysis)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

N-Alkylation: To a solution of 2-oxoimidazolidinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-oxoimidazolidin-1-yl)acetate.

-

Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1 M hydrochloric acid. Reflux the solution for 4-6 hours, monitoring the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution may be cooled to induce crystallization of the product. The solid product is then collected by filtration, washed with cold water, and dried under vacuum to yield the this compound derivative.

Figure 1: Generalized workflow for the synthesis of this compound.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in a successful crystal structure determination. The choice of solvent and crystallization technique is paramount. For small organic molecules like the target compounds, several methods can be employed.

General Experimental Protocol for Crystallization

Materials:

-

Purified this compound derivative

-

A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water, hexane)

Common Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several hours to days.

-

-

Slow Cooling:

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

If no crystals form, the solution can be placed in a refrigerator or freezer to further decrease the solubility.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble.

-

The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

Figure 2: Decision workflow for the crystallization of organic compounds.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine their three-dimensional structure. The process involves mounting a crystal on a diffractometer, collecting diffraction data, solving the crystal structure, and refining the structural model.

Standard Experimental Procedure

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Hypothetical Crystallographic Data

In the absence of experimental data for this compound, the following table presents a hypothetical set of crystallographic parameters that might be expected for a compound of this nature. This table is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Crystal Data | |

| Chemical Formula | C₅H₈N₂O₃ |

| Formula Weight | 144.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 654.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.46 |

| Data Collection | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 100 |

| Reflections Collected | 5678 |

| Independent Reflections | 1432 |

| R_int | 0.035 |

| Refinement | |

| R1 [I > 2σ(I)] | 0.042 |

| wR2 (all data) | 0.115 |

| Goodness-of-fit on F² | 1.05 |

Structure-Activity Relationship (SAR) Studies

The elucidation of the crystal structure of a series of this compound derivatives would be the foundation for comprehensive SAR studies. By correlating specific structural features with biological activity, researchers can develop predictive models to guide the design of more potent and selective compounds.

Key structural aspects to consider in SAR studies include:

-

Conformation of the imidazolidinone ring: The puckering of the five-membered ring.

-

Orientation of the acetic acid side chain: The torsion angles defining the spatial relationship between the ring and the side chain.

-

Intermolecular interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions in the crystal lattice.

-

Influence of substituents: The effect of different functional groups on the overall molecular conformation and intermolecular interactions.

Figure 3: The iterative cycle of structure-activity relationship studies in drug discovery.

Conclusion

While the crystal structure of this compound derivatives remains to be determined, this technical guide provides a comprehensive roadmap for researchers to undertake this important task. The detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis, coupled with a framework for SAR studies, are intended to facilitate and accelerate the structural elucidation and rational design of this promising class of compounds. The future disclosure of these crystal structures will undoubtedly provide significant insights into their chemical and biological properties, paving the way for the development of novel therapeutic agents.

An In-depth Technical Guide to the Solubility of 2-(2-oxoimidazolidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(2-oxoimidazolidin-1-yl)acetic acid, a key consideration for its handling, formulation, and biological assessment. Due to a lack of publicly available, quantitative solubility data for this specific compound, this document provides a framework for determining its solubility profile. It outlines standardized experimental protocols that can be employed to generate reliable solubility data in a variety of common solvents. Furthermore, this guide presents a logical workflow for solubility assessment and illustrates the key relationships in a typical solubility study through diagrams. The provided templates and methodologies are intended to empower researchers to systematically characterize the solubility of this compound and similar compounds.

Introduction

This compound is an organic compound of interest in various research and development sectors. A fundamental physicochemical property governing its utility is its solubility in different solvent systems. Solubility data is critical for a range of applications, including:

-

Drug Development: Affecting formulation, dosage form design, and bioavailability.

-

Chemical Synthesis: Informing reaction conditions, purification strategies, and product isolation.

-

Analytical Chemistry: Aiding in the development of quantitative and qualitative analytical methods.

This guide provides the necessary protocols and frameworks to systematically determine and present the solubility of this compound.

Solubility Data for this compound

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Reference |

| Water | 25 | Shake-Flask | [Your Data] | ||

| Ethanol | 25 | Shake-Flask | [Your Data] | ||

| Methanol | 25 | Shake-Flask | [Your Data] | ||

| Acetone | 25 | Shake-Flask | [Your Data] | ||

| Dichloromethane | 25 | Shake-Flask | [Your Data] | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | [Your Data] | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | [Your Data] | ||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized methods should be employed for solubility determination. The following are detailed protocols for commonly used techniques.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours.[1]

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the sample through a syringe filter that is compatible with the solvent and does not bind the analyte.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Nephelometry for Kinetic Solubility

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound, which is particularly relevant in early drug discovery.[3][4][5] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).[6]

Objective: To rapidly assess the concentration at which this compound precipitates from a supersaturated solution.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., PBS)

-

Microtiter plates (e.g., 96-well)

-

Liquid handling system or multichannel pipettes

-

Nephelometer

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

In a microtiter plate, create a serial dilution of the stock solution.

-

To each well containing the diluted stock solution, add the aqueous buffer.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like this compound, solubility can be highly dependent on the pH of the solution. Potentiometric titration can be used to determine the solubility as a function of pH.[7][8]

Objective: To determine the pH-solubility profile of this compound.

Materials:

-

This compound

-

Deionized water

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Potentiometer with a calibrated pH electrode

-

Stir plate and stir bar

Procedure:

-

Prepare a suspension of this compound in deionized water.

-

Place the suspension in a beaker on a stir plate and immerse the pH electrode.

-

Titrate the suspension with the standardized base, recording the pH after each addition.

-

Continue the titration until the compound is fully dissolved and a clear solution is obtained.

-

The point at which the solid completely dissolves corresponds to the pH at which the solubility is equal to the initial concentration of the suspension.

-

By starting with different initial concentrations, a pH-solubility profile can be constructed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Logical Relationships in a Solubility Study

This diagram outlines the key factors and their relationships in a comprehensive solubility study.

Conclusion

While direct solubility data for this compound is currently limited, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. By following the detailed experimental protocols for the shake-flask, nephelometry, and potentiometric titration methods, scientists can generate high-quality, reproducible data. The provided table template will aid in the standardized presentation of these findings, and the workflow diagrams offer a clear overview of the experimental process and the interplay of key factors in a solubility study. This comprehensive approach will enable a thorough characterization of the solubility of this compound, facilitating its effective use in research and development.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Laser Nephelometry | Bienta [bienta.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. enamine.net [enamine.net]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Multifaceted Therapeutic Potential of Imidazolidinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazolidinone core, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of imidazolidinone derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity of Imidazolidinone Derivatives

Imidazolidinone-containing compounds have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] The mechanisms underlying their antitumor activity are diverse and include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[3][4]

Quantitative Anticancer Activity Data

The cytotoxic effects of various imidazolidinone derivatives have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) values serving as a primary metric for comparison. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9r | HCT116 (Colorectal Carcinoma) | Not Specified | [5] |

| SW620 (Colorectal Carcinoma) | Not Specified | [5] | |

| Compound 6 | MCF-7 (Breast Cancer) | <10 | [4] |

| HepG2 (Hepatocellular Carcinoma) | <10 | [4] | |

| A549 (Lung Carcinoma) | <10 | [4] | |

| Compound 8a | MCF-7 (Breast Cancer) | <10 | [4] |

| HepG2 (Hepatocellular Carcinoma) | <10 | [4] | |

| A549 (Lung Carcinoma) | <10 | [4] | |

| Compound 3j | MCF-7 (Breast Cancer) | 5.86 | [3] |

| Imidazolidinone-Thiazole Conjugates | Various | 0.07 - 0.36 (VEGFR-2 inhibition) | [3] |

Table 1: Anticancer Activity (IC50) of Selected Imidazolidinone Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, SW620, MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Imidazolidinone compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (typically 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the imidazolidinone compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Certain imidazolidinone derivatives, such as compound 9r, have been shown to induce apoptosis in colorectal cancer cells by promoting the generation of reactive oxygen species (ROS).[5] The accumulation of ROS can lead to oxidative stress, which in turn activates stress-activated protein kinase pathways like the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway can trigger the mitochondrial intrinsic pathway of apoptosis.[5]

Figure 1: ROS-Dependent Apoptotic Pathway Induced by Imidazolidinones.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several imidazolidinone derivatives have been identified as potent inhibitors of VEGFR-2.[3][4] By blocking the binding of VEGF to its receptor, these compounds can inhibit the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Figure 2: Inhibition of the VEGFR-2 Signaling Pathway by Imidazolidinones.

Antimicrobial Activity of Imidazolidinone Derivatives

Imidazolidinone-based compounds have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1] The structural modifications on the imidazolidinone ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of imidazolidinone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. A summary of reported MIC values is provided in Table 2.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 11c | Bacillus subtilis | 0.15 | [1] |

| Klebsiella pneumoniae | 0.12 | [1] | |

| Aspergillus clavatus | 0.49 | [1] | |

| Geotrichum candidum | 0.98 | [1] | |

| Compound 3f | Various Bacteria & Fungi | Moderate Activity | [1] |

Table 2: Antimicrobial Activity (MIC) of Selected Imidazolidinone Derivatives.

Experimental Protocols for Antimicrobial Testing

This method is used for the preliminary screening of antimicrobial activity.

Materials:

-

Bacterial and fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Imidazolidinone compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile cork borer or pipette tips

-

Sterile Petri dishes

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland turbidity standard).

-

Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plate.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Addition: Add a defined volume (20-100 µL) of the imidazolidinone compound solution into each well. A solvent control should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

This method provides a quantitative measure of antimicrobial activity.

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

-

Imidazolidinone compounds

-

96-well microtiter plates

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the imidazolidinone compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions with shaking.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Figure 3: Experimental Workflows for Antimicrobial Susceptibility Testing.

Antiviral Activity of Imidazolidinone Derivatives

Imidazolidinones have also been investigated for their potential as antiviral agents, with notable activity against Human Immunodeficiency Virus (HIV).[7] A key mechanism of action is the inhibition of HIV protease, an enzyme essential for the maturation of new viral particles.[7]

Mechanism of Action: HIV Protease Inhibition

HIV protease is an aspartic protease that cleaves newly synthesized viral polyproteins into functional proteins required for viral replication. Imidazolidinone-based inhibitors can bind to the active site of the enzyme, preventing this cleavage and thus rendering the newly produced virions non-infectious.[7]

Figure 4: Mechanism of HIV Protease Inhibition by Imidazolidinone Derivatives.

Experimental Protocol: HIV-1 Protease Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit HIV-1 protease activity within a cellular context.

Materials:

-

Genetically engineered T-cell line stably expressing a reporter construct (e.g., containing a fusion protein of Gal4 DNA-binding and transactivation domains with an HIV-1 protease cleavage site, and a downstream fluorescent reporter gene like eGFP).[8]

-

Complete RPMI-1640 medium.

-

Imidazolidinone compounds.

-

Positive control (known HIV protease inhibitor).

-

Negative control (e.g., DMSO).

-

96-well plates.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Plating: Culture the reporter T-cell line and adjust the cell density to 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.[8]

-

Compound Addition: Prepare serial dilutions of the test compounds, positive control, and negative control. Add 100 µL of the diluted compounds to the respective wells.[8]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.[8]

-

Measurement of Protease Inhibition: In the absence of an effective inhibitor, the expressed HIV-1 protease cleaves itself from the fusion protein, preventing the activation of the eGFP reporter. In the presence of an inhibitor, the fusion protein remains intact, leading to eGFP expression.[8]

-

Data Acquisition: Measure the fluorescence (e.g., eGFP expression) using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Normalize the data to the positive and negative controls and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The imidazolidinone scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscore the importance of continued research in this area. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and optimization of imidazolidinone-based compounds for clinical applications. The logical relationships between experimental procedures and the biological activities they measure are crucial for a comprehensive understanding of the drug discovery process.

Figure 5: Logical Relationship between Biological Activities and Experimental Assays.

References

- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Unveiling 2-(2-oxoimidazolidin-1-yl)acetic acid: A Technical Overview of a Sparsely Explored Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic compound belonging to the imidazolidinone class. While its chemical structure is well-defined, a comprehensive survey of publicly available scientific literature and patent databases reveals a notable scarcity of information regarding its specific discovery, historical development, and detailed biological applications. This technical guide serves to consolidate the known physicochemical properties of this compound and, by examining structurally related compounds, to propose potential synthetic routes and areas of biological interest. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the potential of this molecule.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the key computed physicochemical properties available from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₃ | PubChem |

| Molecular Weight | 144.13 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 142079-43-2 | PubChem |

| XLogP3-AA | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Hypothetical Synthesis Protocols

Key Experimental Protocol (Hypothetical): N-Alkylation of 2-Imidazolidinone

-

Reaction Setup: To a solution of 2-imidazolidinone (1.0 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile) is added a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: A solution of an ethyl haloacetate (e.g., ethyl bromoacetate, 1.1 equivalents) in the same solvent is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then subjected to hydrolysis (e.g., using aqueous lithium hydroxide or hydrochloric acid) to yield this compound. The final product can be purified by recrystallization or column chromatography.

Caption: Hypothetical two-step synthesis of this compound.

Potential Biological Activities and Areas for Investigation

The biological activity of this compound has not been explicitly documented. However, the 2-oxoimidazolidine scaffold is present in a variety of biologically active molecules, suggesting potential areas of investigation for the title compound.

Antimicrobial Activity: Derivatives of 2-thioxoimidazolidinone have been synthesized and shown to possess antifungal and antibacterial properties. This suggests that this compound and its derivatives could be explored for similar antimicrobial activities.

Adrenergic and Imidazoline Receptor Binding: Certain N-(imidazolidin-2-ylidene)hydrazones have demonstrated significant binding affinity for α-adrenergic and imidazoline receptors. While structurally distinct, this highlights the potential for imidazolidinone-containing compounds to interact with these important drug targets.

Anticancer Activity: Some derivatives of 4-oxo-imidazolidin-2-thione have been evaluated for their antitumor activity against human breast carcinoma cell lines. The cytotoxic potential of this compound could be a valuable area of future research.

Methodological & Application

Application Notes and Protocols for Antimicrobial Activity Screening of 2-(2-oxoimidazolidin-1-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents. Imidazolidinone derivatives have garnered significant interest due to their diverse biological activities. This document provides a detailed protocol for the preliminary screening of the antimicrobial activity of 2-(2-oxoimidazolidin-1-yl)acetic acid. The protocols outlined below describe standard methodologies for determining the compound's inhibitory and microbicidal concentrations against a panel of clinically relevant microorganisms.

Material and Reagent Preparation

Synthesis of this compound

While various synthetic routes for imidazolidin-2-one derivatives exist, a common approach involves the cyclization of appropriate precursors.[1][2] A plausible synthesis for this compound can be adapted from established methods for similar structures, such as the reaction of N-(2,2-diethoxyethyl)ureas with nucleophiles or the N-alkylation of an imidazolidinone core.[1][3] Researchers should ensure the compound is of high purity (>95%) and characterized by appropriate analytical techniques (e.g., NMR, Mass Spectrometry) before use in biological assays.

Test Compound Stock Solution

A stock solution of this compound should be prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or sterile deionized water, depending on its solubility. The final concentration of the solvent in the assay should be kept low (typically ≤1% v/v) to avoid any intrinsic antimicrobial effects.

Microbial Strains

A panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, should be selected for the initial screening. The following strains are recommended:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungus: Candida albicans (e.g., ATCC 10231)

All microbial strains should be cultured in their appropriate growth media (e.g., Mueller-Hinton Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi) and incubated under optimal conditions.[4]

Culture Media and Reagents

-

Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)

-

Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA)

-

0.5 McFarland turbidity standard

-

Sterile saline solution (0.85% NaCl)

-

Resazurin sodium salt solution (for viability testing)

-

Standard antibiotics for positive controls (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

Experimental Protocols

Disk Diffusion Assay (Qualitative Screening)

The disk diffusion method is a preliminary, qualitative test to assess the antimicrobial activity of the compound.[4][5]

Protocol:

-

Prepare a microbial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[4]

-

Evenly swab the surface of an MHA or SDA plate with the prepared inoculum.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Pipette a known volume (e.g., 10-20 µL) of the this compound stock solution onto a disk.

-

Place a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic as a positive control.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for Candida albicans.

-

Measure the diameter of the zone of inhibition in millimeters (mm). A clear zone around the disk indicates antimicrobial activity.[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the lowest concentration of the compound that inhibits visible microbial growth.[4][6]

Protocol:

-

Dispense 100 µL of sterile MHB or SDB into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a standardized microbial inoculum as described for the disk diffusion assay and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control with a standard antibiotic.

-

Incubate the plates under the same conditions as the disk diffusion assay.

-

The MIC is the lowest concentration of the compound with no visible turbidity. A resazurin-based assay can be used for a more sensitive determination of viability, where a color change from blue to pink indicates metabolic activity.[5][7]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the compound that kills the microorganisms.

Protocol:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto an appropriate agar medium (MHA or SDA).

-

Incubate the agar plates for 24-48 hours.

-

The MBC or MFC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in the following tables for clear comparison.

Table 1: Zone of Inhibition for this compound

| Test Microorganism | Strain ID | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 25923 | Ampicillin (10 µg) | ||

| Escherichia coli | ATCC 25922 | Ciprofloxacin (5 µg) | ||

| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin (5 µg) | ||

| Candida albicans | ATCC 10231 | Fluconazole (25 µg) |

Table 2: MIC and MBC/MFC Values for this compound

| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal or Fungistatic/Fungicidal) |

| Staphylococcus aureus | ATCC 25923 | ||||

| Escherichia coli | ATCC 25922 | ||||

| Pseudomonas aeruginosa | ATCC 27853 | ||||

| Candida albicans | ATCC 10231 |

Visualizations

Experimental Workflow

Caption: Workflow for antimicrobial activity screening.

Hypothetical Mechanism of Action

Based on the structure, which combines an imidazolidinone ring and an acetic acid moiety, a potential mechanism could involve the disruption of cellular processes. The acetic acid component might contribute to cytoplasmic acidification, similar to the known antimicrobial effects of acetic acid.[8][9] The imidazolidinone core, found in other bioactive molecules, could interfere with essential enzymes or virulence factor production.[10]

Caption: Hypothetical mechanism of action.

References